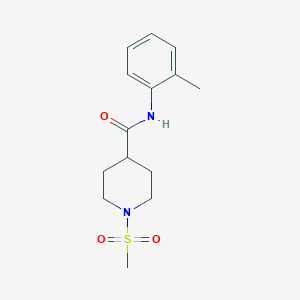

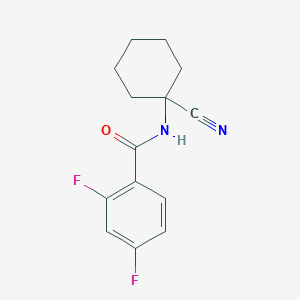

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multistep reactions. For instance, the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides from N-fluorobenzamides involves a formal [4+2] cycloaddition reaction, nitrogen-centered radical generation, and a series of protonation and deprotonation steps . Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor from a tritiated cyclohexylmethylamine also involves multiple steps, including tritiation, coupling, and purification processes . These methods suggest that the synthesis of N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide would likely require careful planning of reaction steps and conditions.

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-2-nitrobenzamide has been determined by X-ray diffraction analysis, revealing that it crystallizes in the monoclinic space group with specific cell parameters and is stabilized by N–H⋯O hydrogen bonds . This information is valuable as it provides a basis for understanding how similar compounds, such as N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide, might crystallize and what intermolecular interactions could be important for their stability.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide, but they do provide examples of reactions involving similar compounds. For instance, the naphthalic anhydride products from the synthesis mentioned earlier can be transformed into various naphthalimides, indicating that these compounds can participate in further chemical transformations . This suggests that N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide may also undergo further chemical reactions to yield different products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not extensively detailed. However, it is noted that the naphthalic anhydrides and naphthalimides exhibit fluorescent features , which implies that the optical properties of related compounds like N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide could be of interest. Additionally, the high radiochemical purity and specific activity of the synthesized photoaffinity analog of an influenza fusion inhibitor suggest that the purity and activity of similar compounds would be important considerations in their analysis.

Wissenschaftliche Forschungsanwendungen

N-Heterocyclic Carbenes in Modern Chemistry

N-Heterocyclic carbenes have emerged as powerful tools in organic chemistry, with a broad spectrum of applications in commercially significant processes. They have transitioned from academic curiosities to essential components in catalysis, stabilization of reactive molecular fragments, and materials chemistry. NHCs offer a platform for the functionalization of surfaces, polymers, nanoparticles, and discrete clusters, showcasing their versatility in synthesizing complex molecular structures and materials (Hopkinson et al., 2014).

Catalytic Applications

The catalytic prowess of NHCs is highlighted in their ability to facilitate (4+2) cycloaddition reactions, showcasing a novel reaction cascade exploiting α,β-unsaturated acyl azoliums. This demonstrates the potential of NHCs to mediate complex chemical transformations with high stereocontrol, laying the groundwork for synthesizing intricate molecular architectures (Ryan et al., 2011).

Materials Chemistry

NHCs have found significant applications in materials chemistry, allowing for the functionalization of various materials. They contribute to the development of functional materials by acting as ligands that stabilize reactive species, thereby facilitating the creation of novel materials with tailored properties. This includes the modification of surfaces, polymers, and nanoparticles, expanding the utility of NHCs beyond traditional catalytic roles (Smith et al., 2019).

Analytical and Forensic Chemistry

The search for synthetic opioids has led to the exploration of N-substituted benzamides, showcasing the intersection of organic chemistry with forensic analysis. This highlights the role of chemical synthesis in addressing challenges related to public health and safety, underscoring the importance of understanding the structural and functional aspects of synthetic compounds (Elliott et al., 2016).

Wirkmechanismus

Target of Action

Cyanoacetamide derivatives, which n-(1-cyanocyclohexyl)-2,4-difluorobenzamide is a part of, are known to be important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It can be inferred that the compound interacts with its targets through its cyano and carbonyl functional groups, enabling a variety of condensation and substitution reactions .

Biochemical Pathways

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide likely affects the biochemical pathways involved in the synthesis of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Additionally, the aldoxime–nitrile pathway, which involves the enzymes cytochrome P450 CYP79, aldoxime dehydratase, nitrilase, nitrile hydratase, amidase, acyl-CoA synthetase, could be relevant .

Result of Action

It is known that cyanoacetamide derivatives have diverse biological activities , suggesting that N-(1-cyanocyclohexyl)-2,4-difluorobenzamide could potentially have significant effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-10-4-5-11(12(16)8-10)13(19)18-14(9-17)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOPRYPDIGBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)

![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)